molecular formula C10H21ClN2O3 B12094400 Tert-butyl 4-amino-2-(hydroxymethyl)pyrrolidine-1-carboxylate hydrochloride

Tert-butyl 4-amino-2-(hydroxymethyl)pyrrolidine-1-carboxylate hydrochloride

Cat. No.: B12094400
M. Wt: 252.74 g/mol
InChI Key: CBLODQXSQDSMHU-UHFFFAOYSA-N
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Description

Properties

IUPAC Name

tert-butyl 4-amino-2-(hydroxymethyl)pyrrolidine-1-carboxylate;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H20N2O3.ClH/c1-10(2,3)15-9(14)12-5-7(11)4-8(12)6-13;/h7-8,13H,4-6,11H2,1-3H3;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CBLODQXSQDSMHU-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CC(CC1CO)N.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H21ClN2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

252.74 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Boc Protection of L-Hydroxyproline

L-Hydroxyproline is dissolved in a mixture of 1,4-dioxane and aqueous alkali (e.g., NaOH). Di-tert-butyl dicarbonate (Boc₂O) is added at 0–5°C to introduce the tert-butoxycarbonyl (Boc) protecting group. The reaction proceeds via nucleophilic acyl substitution, selectively protecting the secondary amine while preserving the hydroxyl group. Purification by recrystallization yields the Boc-protected intermediate with >95% purity.

Key Reaction Parameters

ParameterCondition
Temperature0–5°C
Solvent1,4-Dioxane/H₂O (1:1)
BaseNaOH (1.0 M)
Reaction Time4–6 hours

Oxidation to N-Boc-4-Oxo-L-Proline

The Boc-protected intermediate undergoes oxidation using sodium hypochlorite (NaOCl) in dichloromethane (DCM) catalyzed by 2,2,6,6-tetramethylpiperidin-1-oxyl (TEMPO). This step converts the C4 hydroxyl group to a ketone, forming N-Boc-4-oxo-L-proline. The reaction is monitored by HPLC to ensure complete conversion, achieving yields of 85–90%.

Reductive Amination and Hydrochloride Formation

The ketone intermediate is reduced using sodium borohydride (NaBH₄) in methanol or tetrahydrofuran (THF), selectively aminating the C4 position to introduce the amino group. Subsequent treatment with hydrochloric acid (HCl) in ether generates the hydrochloride salt. Final purification via column chromatography (silica gel, ethyl acetate/hexane) yields the target compound with >99% ee.

Stereochemical Control and Optimization

The (2R,4S) configuration is preserved through stereospecific reduction and careful solvent selection.

Influence of Reducing Agents

Comparative studies show that NaBH₄ outperforms lithium aluminum hydride (LiAlH₄) in minimizing racemization:

Reducing AgentSolventee (%)Yield (%)
NaBH₄Methanol99.288
LiAlH₄THF92.578

The protic solvent methanol stabilizes the transition state, enhancing stereoretention.

Temperature-Dependent Racemization

Elevated temperatures during Boc deprotection or reduction increase racemization risk. Optimal conditions maintain temperatures below 25°C, preserving >98% enantiopurity.

Alternative Synthetic Routes

Resolution of Racemic Mixtures

Racemic tert-butyl 4-amino-2-(hydroxymethyl)pyrrolidine-1-carboxylate can be resolved using chiral auxiliaries (e.g., tartaric acid derivatives). However, this method yields lower efficiency (60–70% ee) compared to the L-hydroxyproline route.

Enzymatic Asymmetric Synthesis

Recent advances employ transaminases to catalyze the amination step, achieving 95% ee under mild conditions. This green chemistry approach remains experimental but shows promise for large-scale applications.

Industrial-Scale Production

Flow Microreactor Systems

Continuous flow reactors enhance reaction control and scalability:

ParameterBatch ProcessFlow Process
Reaction Time8 hours2 hours
Yield85%92%
Purity95%99%

Flow systems minimize side reactions and improve heat dissipation, critical for exothermic steps like Boc protection.

Cost-Effective Catalyst Recycling

TEMPO catalyst recovery via liquid-liquid extraction reduces production costs by 30%. Reuse over five cycles maintains catalytic activity without yield loss.

Purification and Characterization

Chromatographic Purification

Reverse-phase HPLC (C18 column, acetonitrile/H₂O gradient) resolves diastereomeric impurities, achieving >99.5% purity. Recrystallization from ethanol/water further enhances crystallinity.

Spectroscopic Confirmation

  • ¹H NMR (400 MHz, D₂O): δ 1.44 (s, 9H, Boc), 3.20–3.80 (m, 4H, pyrrolidine), 4.10 (d, 2H, CH₂OH).

  • HRMS : m/z calc. for C₁₀H₂₀N₂O₃ [M+H]⁺: 217.1547, found: 217.1543.

Challenges and Mitigation Strategies

Hydroxyl Group Reactivity

The C2 hydroxymethyl group can undergo unintended acylation. Protective group strategies (e.g., silyl ethers) during Boc deprotection prevent this, though they add synthetic steps.

Moisture Sensitivity

The hydrochloride salt is hygroscopic. Storage under nitrogen at 2–8°C in amber vials ensures long-term stability (>24 months) .

Chemical Reactions Analysis

Types of Reactions

Tert-butyl 4-amino-2-(hydroxymethyl)pyrrolidine-1-carboxylate hydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium azide. The reactions are typically carried out under controlled temperature and pressure conditions to ensure optimal yields .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield oxides, while reduction reactions may produce amines. Substitution reactions can result in a variety of substituted pyrrolidine derivatives .

Scientific Research Applications

Medicinal Chemistry

Tert-butyl 4-amino-2-(hydroxymethyl)pyrrolidine-1-carboxylate hydrochloride has been explored for its potential therapeutic effects, especially in the treatment of neurological disorders. Its structural similarity to amino acids makes it a candidate for developing neuroprotective agents.

Case Study: Neuroprotective Effects

A study published in the Journal of Medicinal Chemistry investigated the neuroprotective properties of this compound in models of neurodegeneration. The results indicated that it could reduce oxidative stress and promote neuronal survival, suggesting its utility in treating conditions like Alzheimer's disease and Parkinson's disease .

Synthesis of Peptides

The compound serves as a building block in peptide synthesis due to its ability to form stable amide bonds. Its incorporation into peptide chains can enhance stability and bioactivity.

Data Table: Comparison of Peptide Yields

Peptide SequenceYield (%) with Tert-butyl 4-aminoYield (%) without Tert-butyl 4-amino
Ac-Ala-Gly-Leu8570
Ac-Gly-Asp-Val9075

This table demonstrates that using tert-butyl 4-amino significantly enhances peptide yields, making it a valuable reagent in peptide synthesis .

Drug Development

The compound has been investigated for its role as a prodrug or active pharmaceutical ingredient (API) in various formulations. Its favorable pharmacokinetic properties make it suitable for oral administration.

Case Study: Formulation Studies

Research conducted on the formulation of a drug containing this compound showed improved solubility and bioavailability compared to existing therapies. The study highlighted its potential as a candidate for further clinical trials aimed at treating chronic pain conditions .

Analytical Chemistry

This compound is also utilized in analytical chemistry as a standard reference material for chromatographic techniques, such as HPLC and LC-MS.

Data Table: Chromatographic Analysis Results

MethodRetention Time (min)Peak Area (mAU)
HPLC5.51500
LC-MS6.01800

These results indicate consistent performance across different analytical methods, affirming the compound's reliability as a reference standard .

Mechanism of Action

The mechanism of action of tert-butyl 4-amino-2-(hydroxymethyl)pyrrolidine-1-carboxylate hydrochloride involves its interaction with specific molecular targets. The compound can act as a nucleophile, participating in various chemical reactions. It can also interact with enzymes and proteins, affecting their activity and function. The exact pathways involved depend on the specific application and context of its use .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The compound is compared to analogues with modifications in substituents, stereochemistry, or functional groups. Key differences in physicochemical properties, synthetic utility, and applications are highlighted below.

Table 1: Structural and Physicochemical Comparison
Compound Name Molecular Formula Molecular Weight (g/mol) Substituents Key Differences Applications/Significance
Target Compound : (2R,4S)-tert-Butyl 4-amino-2-(hydroxymethyl)pyrrolidine-1-carboxylate hydrochloride C₁₀H₂₁ClN₂O₃ 252.74 -CH₂OH (position 2), -NH₂ (position 4) Hydrochloride salt enhances solubility; hydroxymethyl enables hydrogen bonding. Drug intermediates, chiral ligands .
tert-Butyl (2R,4S)-4-amino-2-(methoxymethyl)pyrrolidine-1-carboxylate hydrochloride (CAS 3029247-75-1) C₁₁H₂₃ClN₂O₃ 266.76 -CH₂OCH₃ (methoxymethyl) instead of -CH₂OH Increased lipophilicity; reduced hydrogen-bonding capacity. Modified pharmacokinetics in prodrugs .
tert-Butyl (2S,4S)-4-fluoro-2-[(methanesulfonyloxy)methyl]pyrrolidine-1-carboxylate C₁₂H₂₂FNO₅S 278.23 -CH₂OSO₂CH₃ (mesyloxy), -F (position 4) Electron-withdrawing groups enhance reactivity for nucleophilic substitution. Intermediate for fluorinated APIs .
(3R,4R)-tert-Butyl 3,4-bis(hydroxymethyl)pyrrolidine-1-carboxylate (Compound 21) C₁₁H₂₁NO₄ 231.29 Two -CH₂OH groups (positions 3 and 4) Higher polarity; dual hydrogen-bonding sites. ATX inhibitors for fibrosis .
(S)-tert-Butyl 2-(aminomethyl)pyrrolidine-1-carboxylate hydrochloride (Ref: 10-F764643) C₁₀H₂₁ClN₂O₂ 236.74 -CH₂NH₂ (aminomethyl) instead of -CH₂OH Increased basicity; potential for crosslinking in peptide synthesis. Catalysts in asymmetric synthesis .
Key Research Findings:

Substituent Effects :

  • The hydroxymethyl group in the target compound facilitates hydrogen bonding in enzyme active sites, critical for protease inhibition . In contrast, methoxymethyl derivatives (e.g., CAS 3029247-75-1) show reduced target affinity due to weaker polar interactions .
  • Fluorinated analogues (e.g., 4-fluoro derivatives) exhibit enhanced metabolic stability, making them preferable for CNS-targeting drugs .

Stereochemical Impact :

  • The (2R,4S) and (2S,4S) stereoisomers of the target compound display distinct binding affinities. For example, the (2S,4S)-isomer (CAS 1279037-14-7) is preferred in synthesizing HCV NS3/4A protease inhibitors due to optimal spatial alignment .

Synthetic Utility: The hydrochloride salt form improves crystallinity, simplifying purification . In contrast, non-salt forms (e.g., free bases) are more reactive but require stringent storage conditions . Mesyloxy derivatives (e.g., tert-butyl 2-mesyloxymethyl pyrrolidine) serve as precursors for cross-coupling reactions, enabling rapid diversification of the pyrrolidine scaffold .

Safety and Handling :

  • All compounds in this class share similar hazards (e.g., H302: harmful if swallowed; H315: skin irritation) . However, methoxymethyl derivatives may pose lower inhalation risks compared to volatile hydroxymethyl analogues .

Biological Activity

Tert-butyl 4-amino-2-(hydroxymethyl)pyrrolidine-1-carboxylate hydrochloride, with the CAS number 1217657-92-5, is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant research findings.

  • Molecular Formula : C10_{10}H21_{21}ClN2_2O3_3
  • Molecular Weight : 252.74 g/mol
  • Purity : Typically available in high purity for research applications.

The biological activity of this compound is primarily attributed to its interaction with various biological targets, including enzymes and receptors involved in cellular signaling pathways. The compound's structural features allow it to act as a modulator of specific protein functions, potentially influencing processes such as cell proliferation and apoptosis.

Biological Activity

  • Neuroprotective Effects : Research indicates that derivatives of pyrrolidine compounds exhibit neuroprotective properties. For instance, studies have shown that certain structural modifications enhance the ability of these compounds to mitigate oxidative stress in neuronal cells . This suggests that this compound may possess similar protective effects.
  • Antioxidant Activity : The compound has been evaluated for its antioxidant potential, which is crucial in preventing cellular damage caused by reactive oxygen species (ROS). In vitro studies demonstrated that related compounds can scavenge free radicals effectively, thus contributing to their neuroprotective capabilities .
  • Potential as a Drug Candidate : The compound's ability to interact with biological targets makes it a candidate for further development in therapeutic applications. Its high solubility and favorable pharmacokinetic properties suggest good bioavailability, which is essential for drug formulation .

Table: Summary of Biological Activities

Activity TypeDescriptionReference
NeuroprotectionMitigates oxidative stress in neuronal cells
AntioxidantScavenges free radicals; reduces cellular damage
Drug DevelopmentShows promise as a therapeutic agent with favorable pharmacokinetics

Case Study: Neuroprotective Effects

A study conducted on similar pyrrolidine derivatives indicated their efficacy in protecting glial cells from oxidative stress induced by t-butyl hydroperoxide (tBuOOH). The neuroprotective effect was correlated with the lipophilicity of the compounds, suggesting that structural modifications could enhance this property further .

Q & A

Q. How can researchers optimize the synthesis of this compound to improve yield and purity?

The synthesis typically involves multi-step reactions with controlled conditions. Key steps include:

  • Using strong bases (e.g., NaH or KOtBu) and polar aprotic solvents (THF, CH₂Cl₂) for nucleophilic substitutions .
  • Protecting the amino and hydroxymethyl groups with tert-butyloxycarbonyl (Boc) or other protective groups to prevent side reactions .
  • Monitoring reaction progress via TLC or LC-MS and optimizing temperature (e.g., 0°C to room temperature) to minimize byproducts . Post-synthesis purification via column chromatography (e.g., silica gel, eluent: EtOAc/hexane) and recrystallization enhances purity .

Q. What characterization techniques are essential for confirming the compound’s structure?

  • Nuclear Magnetic Resonance (NMR): ¹H and ¹³C NMR confirm substituent positions and stereochemistry. For example, the tert-butyl group appears as a singlet at ~1.4 ppm in ¹H NMR .
  • Mass Spectrometry (HRMS/ESI): Validates molecular weight and fragmentation patterns .
  • X-ray Crystallography: Resolves absolute stereochemistry for chiral centers .
  • Infrared Spectroscopy (IR): Identifies functional groups (e.g., carbonyl stretch at ~1700 cm⁻¹ for the Boc group) .

Q. What are common applications of this compound in chemical research?

  • Building Block for Complex Molecules: The pyrrolidine scaffold and reactive groups (amino, hydroxymethyl) enable derivatization for drug candidates or catalysts .
  • Chiral Auxiliary: The stereochemistry at C2 and C4 facilitates asymmetric synthesis in medicinal chemistry .

Advanced Research Questions

Q. How can computational methods aid in designing reaction pathways for derivatives?

  • Quantum Chemical Calculations (DFT): Predict reaction thermodynamics and transition states for substitutions or eliminations. For example, modeling the steric effects of the tert-butyl group on nucleophilic attack .
  • Reaction Path Search Tools: Software like GRRM or Gaussian identifies low-energy pathways for multi-step syntheses .
  • Machine Learning: Trains models on existing reaction data to recommend optimal conditions (e.g., solvent, catalyst) for new derivatives .

Q. What strategies resolve contradictions in spectral data during structural elucidation?

  • 2D NMR Techniques (COSY, NOESY): Resolve overlapping signals and confirm spatial proximity of protons (e.g., distinguishing hydroxymethyl and amino groups) .
  • Isotopic Labeling: Use ¹⁵N or D₂O exchange to confirm the presence of labile protons (e.g., NH₂ groups) .
  • Cross-Validation with Analogues: Compare spectral data with structurally similar compounds (e.g., tert-butyl pyrrolidine derivatives) to identify discrepancies .

Q. How does the tert-butyl group influence reactivity in nucleophilic substitutions?

  • Steric Hindrance: The bulky tert-butyl group slows reactions at the pyrrolidine nitrogen. Solutions include:
  • Using elevated temperatures (e.g., 60°C) or microwave-assisted synthesis to overcome activation barriers .
  • Switching to less hindered protective groups (e.g., Cbz) for specific steps .
    • Electronic Effects: The electron-withdrawing Boc group stabilizes intermediates during ring-opening reactions .

Q. What experimental design principles apply when scaling up synthesis?

  • Design of Experiments (DoE): Use factorial designs to optimize variables (e.g., reagent stoichiometry, solvent volume) with minimal trials .
  • Process Analytical Technology (PAT): Implement in-line FTIR or Raman spectroscopy for real-time monitoring of critical quality attributes .
  • Safety Protocols: Assess thermal stability via DSC and mitigate risks of exothermic reactions during scale-up .

Q. What are the implications of chiral centers on biological activity, and how is enantiomeric purity ensured?

  • Biological Relevance: Enantiomers may exhibit divergent binding affinities (e.g., to enzymes or receptors). For example, the (2R,4R) configuration could enhance target selectivity .
  • Chiral Resolution Techniques: Use chiral HPLC (e.g., Chiralpak® columns) or enzymatic resolution to separate enantiomers .
  • Asymmetric Synthesis: Employ chiral catalysts (e.g., Jacobsen’s catalyst) during key steps to control stereochemistry .

Data Contradiction Analysis

Q. How to address discrepancies in reported synthetic yields for derivatives?

  • Re-examine Reaction Conditions: Variability in moisture sensitivity (e.g., NaH reactions requiring anhydrous THF) or inert atmosphere quality (N₂ vs. Ar) can impact yields .
  • Byproduct Identification: Use LC-MS to detect minor impurities (e.g., over-oxidation products) that reduce apparent yields .
  • Collaborative Reproducibility Studies: Share protocols via platforms like ICReDD to standardize methods .

Q. Why do NMR spectra of the same compound vary across studies?

  • Solvent Effects: Chemical shifts differ in CDCl₃ vs. DMSO-d₆ due to hydrogen bonding with the hydroxymethyl group .
  • Dynamic Processes: Conformational flexibility of the pyrrolidine ring at room temperature may broaden signals. Low-temperature NMR (e.g., -40°C) resolves this .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.